1-Methyl-1H-indole-6-sulfonyl chloride
Overview
Description
1-Methyl-1H-indole-6-sulfonyl chloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 229.69 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8ClNO2S/c1-11-5-4-7-2-3-8 (6-9 (7)11)14 (10,12)13/h2-6H,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 229.69 and is typically stored at room temperature .Scientific Research Applications
Sulfenylation Applications
1-Methyl-1H-indole-6-sulfonyl chloride has been utilized in sulfenylation reactions. For instance, methylsulfenylation of indoles using methylsulfenyl chloride and excess pyridine has been documented. This process is significant for the synthesis of disubstituted indoles, which are valuable in various chemical syntheses (Gilow et al., 1991).
Synthesis of Sulfonamide Derivatives
The compound plays a role in the sulfonation of 1-phenylsulfonyl-1H-indoles, leading to the efficient synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. These derivatives can be converted to various sulfonamide derivatives, which have widespread applications in pharmaceutical and synthetic chemistry (Janosik et al., 2006).
Cyclization Reactions
This compound is used in cyclization reactions for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles. This process is significant for developing novel compounds with potential biological activities (Kobayashi et al., 2013).
Metal-Free Synthesis Processes
This chemical is involved in metal-free synthesis processes, such as the iodine-catalyzed reductive coupling of sulfonyl chlorides with indoles. This method is crucial for environmentally friendly and efficient synthesis of various organic compounds (Kumaraswamy et al., 2015).
Synthesis of Bis(2-methyl-1H-indole) Derivatives
The compound is also utilized in the synthesis of bis(2-methyl-1H-indole) derivatives, which are important in the field of organic chemistry and pharmaceutical research (Hosseinzadeh & Mokhtary, 2018).
Synthesis of Sulfonamides
This compound is used in the synthesis of various sulfonamides. For example, its reaction with ammonia, hydrazine hydrate, and other compounds leads to the production of sulfonamides, which have significant applications in medicinal chemistry (Obafemi, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . This suggests that 1-Methyl-1H-indole-6-sulfonyl chloride may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes.
Properties
IUPAC Name |
1-methylindole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIPJCDUMHKFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041469-95-7 | |
Record name | 1-methyl-1H-indole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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